Ethyl fluoroacetate

Catalog No.
S1892265
CAS No.
459-72-3
M.F
C4H7FO2
M. Wt
106.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl fluoroacetate

CAS Number

459-72-3

Product Name

Ethyl fluoroacetate

IUPAC Name

ethyl 2-fluoroacetate

Molecular Formula

C4H7FO2

Molecular Weight

106.1 g/mol

InChI

InChI=1S/C4H7FO2/c1-2-7-4(6)3-5/h2-3H2,1H3

InChI Key

VCYZVXRKYPKDQB-UHFFFAOYSA-N

SMILES

CCOC(=O)CF

Solubility

SOL IN WATER

Canonical SMILES

CCOC(=O)CF

Determination of Fluoroacetic Acid in Water and Biological Samples

Synthesis of 4-deoxy-4-fluoro-muscarines and Ethyl (diethoxyphosphoryl)fluoroacetate

Development of an Ammonolysis-based Microencapsulation Process

Synthesis of Fluorinated Compounds

Ethyl fluoroacetate is an organic compound characterized by the chemical formula C4_4H7_7F2_2O2_2. It is an ester formed from fluoroacetic acid and ethanol, notable for its fluorine substituents which impart unique chemical properties. This compound is a colorless liquid with a fruity odor and is soluble in organic solvents. Ethyl fluoroacetate is recognized for its potential applications in various fields, including medicinal chemistry and agricultural science, due to its reactivity and biological activity.

Typical of esters, including hydrolysis, transesterification, and nucleophilic substitution. The presence of fluorine atoms significantly alters the reactivity of the compound compared to non-fluorinated analogs. Notably, it can react with hydroxyl radicals in gas-phase reactions, which have been studied to understand its kinetics under atmospheric conditions .

In synthetic chemistry, ethyl fluoroacetate serves as a versatile reagent for the synthesis of various fluorinated compounds. For example, it can be converted into α-fluoroacrylates through reactions with zinc carbenoids . Additionally, it can participate in Darzens reactions to form fluorinated epoxides when reacted with ketones .

Ethyl fluoroacetate exhibits significant biological activity, particularly as a neurotoxin. It acts as an inhibitor of the Krebs cycle by inhibiting key enzymes, leading to metabolic disruptions in organisms. Its toxicity has been documented in various studies, indicating that it can cause convulsions and other neurological effects in animal models . The compound's ability to penetrate biological membranes efficiently further enhances its toxicity profile.

Several methods exist for synthesizing ethyl fluoroacetate:

  • From Fluoroacetic Acid: Ethyl fluoroacetate can be synthesized by esterification of fluoroacetic acid with ethanol.
  • Using Fluorinated Reagents: Various fluorinated reagents can be employed in synthetic pathways to produce ethyl fluoroacetate.
  • Via Halogenation: Starting from ethyl chloroacetate, ethyl fluoroacetate can be obtained through nucleophilic substitution reactions involving fluoride sources .

These methods enable the production of ethyl fluoroacetate with varying degrees of purity and yield.

Ethyl fluoroacetate finds applications across multiple domains:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.
  • Agriculture: The compound is employed in developing agrochemicals and pesticides due to its toxicological properties against pests.
  • Research: Ethyl fluoroacetate serves as a tool in organic synthesis for generating fluorinated compounds that are important for studying biological systems.

Interaction studies have demonstrated that ethyl fluoroacetate interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its role as a competitive inhibitor of enzymes such as aconitase has been highlighted in research focusing on metabolic inhibition . Additionally, studies involving radiolabeled forms of ethyl fluoroacetate have shown its rapid uptake and conversion into metabolites within biological systems, emphasizing its potential as a tracer in metabolic studies .

Several compounds share structural similarities with ethyl fluoroacetate, each possessing unique properties:

Compound NameChemical FormulaKey Features
Methyl fluoroacetateC3_3H5_5F2_2O2_2Less toxic than ethyl variant; used similarly
Fluoromethyl acetateC3_3H5_5FO2_2Contains a fluoromethyl group; different reactivity
Ethyl chloroacetateC4_4H7_7ClO2_2Chlorine instead of fluorine; less reactive

Uniqueness of Ethyl Fluoroacetate

Ethyl fluoroacetate stands out due to its enhanced biological activity stemming from the presence of fluorine atoms. This substitution not only increases lipophilicity but also modifies its interaction with biological macromolecules compared to non-fluorinated esters. Its ability to act as both a synthetic intermediate and a neurotoxin further emphasizes its unique position among similar compounds.

Color/Form

LIQUID

XLogP3

0.9

Boiling Point

120.0 °C
121.6 °C @ 758 MM HG

Vapor Density

3.7 (AIR= 1)

Density

1.0926 @ 20.5 °C

Odor

ODOR OF ETHYL ACETATE

UNII

AUS1L6UM7B

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (60.2%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (60.2%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (39.8%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

459-72-3

Wikipedia

Ethyl fluoroacetate

Methods of Manufacturing

FLUOROACETIC ACID...PREPD COMMERCIALLY BY REACTING PURIFIED ETHYL CHLOROACETATE WITH DRY, POWDERED POTASSIUM FLUORIDE IN STIRRED AUTOCLAVE @ 200 °C FOR CA 11 HR. RESULTANT ETHYL FLUOROACETATE...

General Manufacturing Information

Acetic acid, 2-fluoro-, ethyl ester: ACTIVE
THIS VOL CONTAINS REVIEWS OF CHEM REACTIVITY OF CARBON-FLUORINE BOND & ITS PHYSICAL CHARACTERISTICS. SOME TOPICS CONSIDERED ARE TOXIC EFFECTS OF CARBON-FLUORINE COMPD.

Dates

Modify: 2023-08-16

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